1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide
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Overview
Description
1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide is a heterocyclic organic compound. It belongs to the class of quinolinium compounds, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a quinoline ring system substituted with an ethyl group and a methoxystyryl group, and it is paired with an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide typically involves the reaction of 2-methylquinoline with 4-methoxybenzaldehyde in the presence of a base to form the corresponding styryl derivative. This intermediate is then quaternized with ethyl iodide to yield the final product. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This may involve continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: The methoxystyryl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Quinolinium N-oxide derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated or nitrated quinoline derivatives
Scientific Research Applications
1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-2-(4-methylstyryl)quinolin-1-ium iodide
- 1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide
- 1-Methyl-2-(4-methoxystyryl)quinolin-1-ium iodide
Uniqueness
1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide is unique due to the presence of the methoxystyryl group, which imparts specific electronic and steric properties. This makes it particularly suitable for applications in electronic materials and as a bioactive compound in medicinal chemistry.
Properties
Molecular Formula |
C20H20INO |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
1-ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinolin-1-ium;iodide |
InChI |
InChI=1S/C20H20NO.HI/c1-3-21-18(13-11-17-6-4-5-7-20(17)21)12-8-16-9-14-19(22-2)15-10-16;/h4-15H,3H2,1-2H3;1H/q+1;/p-1/b12-8+; |
InChI Key |
DGBHXBCHQHTSIN-MXZHIVQLSA-M |
Isomeric SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.[I-] |
Canonical SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.[I-] |
Origin of Product |
United States |
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